molecular formula C12H15N3O2 B2452126 N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide CAS No. 1825647-43-5

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B2452126
CAS No.: 1825647-43-5
M. Wt: 233.271
InChI Key: LYXSLKUSPILUSU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyanomethyl group, and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of Functional Groups: The cyanomethyl and prop-2-yn-1-yl groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide
  • 4-tert-butyl-2-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide

Uniqueness

N-(cyanomethyl)-1-ethyl-5-oxo-N-(prop-2-yn-1-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(cyanomethyl)-1-ethyl-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-6-15(7-5-13)12(17)10-8-11(16)14(4-2)9-10/h1,10H,4,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXSLKUSPILUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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